4-fluoro-N-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJOPPLKZMQQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro N Methylpyridin 2 Amine and Its Analogues
Direct Synthetic Routes to 4-fluoro-N-methylpyridin-2-amine
Direct routes to This compound typically involve the modification of a pre-formed 4-fluoropyridine (B1266222) ring. These methods focus on the introduction or modification of the amine functionality at the C2 position.
Reductive amination is a highly effective method for forming amines from carbonyl compounds. In the context of synthesizing This compound , this strategy would most plausibly start with 4-fluoropyridin-2-amine . The primary amine would react with formaldehyde (B43269) (methanal) to form an intermediate imine or aminal, which is then reduced in situ to the desired N-methylated product.
A variety of reducing agents can be employed for this transformation, each with specific advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent commonly used for reductive aminations. masterorganicchemistry.com Another class of effective reagents is the amine-borane complexes, such as pyridine-borane. acsgcipr.orgrsc.org These reagents are stable in the protic solvents that facilitate the formation of the necessary iminium ion intermediate. acsgcipr.orgrsc.org The reaction is often catalyzed by mild acid and can be performed in the presence of molecular sieves to drive the initial imine formation. sciencemadness.org While direct alkylation of amines can be difficult to control and lead to multiple alkylations, reductive amination provides a more controlled, high-yielding alternative. masterorganicchemistry.com
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Citations |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines over aldehydes/ketones, commercially available. | Can be moisture sensitive, produces acetic acid byproduct. | masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in mildly acidic conditions, highly selective for imines. | Highly toxic due to potential release of cyanide. | masterorganicchemistry.com |
| Pyridine-Borane (BH₃·py) | Inexpensive, stable, and effective; suitable for a wide range of substrates. | Can have a limited shelf life; potential for off-gassing of flammable diborane. | acsgcipr.orgrsc.org |
| 2-Picoline Borane (B79455) | More stable and higher flashpoint than pyridine-borane. | More expensive than pyridine-borane. | acsgcipr.org |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" method with high atom economy, produces water as the only byproduct. | Catalyst can be sensitive to impurities; may not be suitable for all functional groups. | acsgcipr.org |
Direct amination involves the formation of a carbon-nitrogen bond directly on the pyridine (B92270) ring through a C-H activation mechanism. While challenging, methods for the direct C-H amination of azaarenes are emerging. nih.gov These techniques could theoretically be applied to a 4-fluoropyridine substrate to install the methylamino group. For instance, a reported method for the direct C2 and C4 amination of azaarenes utilizes an iodine(III) reagent to activate the heteroarene towards nucleophilic attack by an amine. nih.gov Such a strategy could provide a streamlined route to the target compound, bypassing the need for pre-functionalized starting materials.
Another approach involves the direct amination of the pyridine ring with acceptor groups present in the molecule, which has been shown to be possible under certain conditions. researchgate.net Copper-mediated C-N coupling reactions have also been developed for the ortho-directed C-H amination of 2-arylpyridines, demonstrating the feasibility of forming C-N bonds at the C2 position. rsc.org
Fluorination Strategies for Pyridine Scaffolds
The introduction of fluorine onto a pyridine ring is a critical step in the synthesis of This compound and its analogues. This can be achieved through either electrophilic or nucleophilic fluorination methods.
Electrophilic fluorination involves the reaction of an electron-rich substrate with an electrophilic source of fluorine ("F+"). wikipedia.org Pyridine itself is electron-deficient and generally not reactive enough for direct electrophilic substitution. Therefore, this approach often requires activation of the substrate, for example, by forming a more electron-rich intermediate like a dihydropyridine (B1217469). Reagents for this transformation are typically compounds containing a nitrogen-fluorine (N-F) bond, which are generally more stable and safer to handle than elemental fluorine. wikipedia.org
Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org
Table 2: Common Electrophilic Fluorinating Agents
| Reagent | Structure | Key Features | Citations |
|---|---|---|---|
| Selectfluor® | F-TEDA-BF₄ | Highly effective, commercially available, crystalline solid. Used for a wide range of substrates. | wikipedia.orgnih.gov |
| N-Fluorobenzenesulfonimide (NFSI) | (PhSO₂)₂NF | Effective and commonly used; a type of N-fluorosulfonimide. | wikipedia.org |
| N-Fluoro-o-benzenedisulfonimide (NFOBS) | C₆H₄(SO₂)₂NF | A powerful N-F reagent. | wikipedia.org |
Selectfluor® (F-TEDA-BF₄) is a versatile and widely used electrophilic fluorinating agent. rsc.org While direct electrophilic fluorination of pyridines is difficult, their corresponding dihydropyridine derivatives are more electron-rich and can serve as suitable substrates. The reaction of a dihydropyridine with Selectfluor can lead to the introduction of a fluorine atom. This concept has been applied in the fluorination of glycals, which are cyclic enol ethers, demonstrating that electron-rich double bonds within a ring can be selectively fluorinated. acs.org This methodology has also been extended to the enantioselective fluorocyclization of olefins and the dearomatization of aromatic systems using a chiral anionic catalyst in conjunction with a cationic fluorinating agent like Selectfluor. google.com
Nucleophilic fluorination is a common and powerful strategy for synthesizing fluoropyridines. This method involves a nucleophilic aromatic substitution (SNAr) reaction, where a fluoride (B91410) ion displaces a suitable leaving group (such as a halide or a nitro group) from an activated pyridine ring. nih.gov The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially when activating groups are present.
A classic example is the Balz-Schiemann reaction, where an aminopyridine is converted to a diazonium tetrafluoroborate (B81430) salt, which then decomposes upon heating to yield the fluoropyridine. nii.ac.jp This method has been used for the synthesis of 4-fluoropyridine from 4-aminopyridine . nii.ac.jp Another effective approach is the displacement of a nitro group. For instance, 2- or 4-nitropyridines can undergo fluorodenitration using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) under mild conditions. acs.org Halogen exchange (Halex) reactions, where a chloro- or bromo-substituted pyridine reacts with a fluoride source (e.g., KF, CsF), are also widely employed.
The synthesis of 2-amino-4-fluoropyridine , a key precursor to the target molecule, can be achieved via a multi-step sequence starting from 2-picolinic acid. This involves fluorination, conversion to an amide, and subsequent Hofmann rearrangement. google.com Alternatively, 2-bromo-4-fluoropyridine can be synthesized from 2-bromopyridin-4-amine via a diazotization reaction in the presence of HBF₄. chemicalbook.com This fluorinated intermediate can then undergo amination to provide the desired precursor. The combination of C-H bond fluorination followed by SNAr with an amine nucleophile represents a tandem approach for the late-stage functionalization of complex pyridines. nih.govorgsyn.org
Nucleophilic Fluorination Approaches
Catalytic Synthesis Routes to Functionalized Pyridin-2-amines
Catalytic methods offer efficient and selective pathways for the functionalization of pyridin-2-amines, including the synthesis of complex analogues of this compound.
Transition metal catalysis, particularly using rhodium, has emerged as a powerful tool for the C-H functionalization of pyridines. The 2-amino group can act as a directing group, guiding the metal catalyst to a specific C-H bond for subsequent reaction.
Rhodium(III)-catalyzed C-H activation and annulation reactions of 2-aminopyridines with alkynes or other coupling partners can lead to the formation of fused heterocyclic systems. While not a direct route to this compound itself, this methodology is crucial for the synthesis of more complex, functionalized analogues starting from this core structure.
Metal-free catalytic systems provide a sustainable and often complementary approach to transition metal catalysis. Organocatalysis has been successfully applied to the N-alkylation of amines, which is a key step in the synthesis of N-methylpyridin-2-amines.
For example, the use of organocatalysts can promote the reaction between a pyridin-2-amine and a methylating agent under mild conditions. This avoids the use of potentially toxic and expensive metal catalysts. Furthermore, chiral organocatalysts can be employed to achieve enantioselective alkylations, which is of great importance in the synthesis of chiral drug candidates.
Preparation of Radiolabeled this compound Analogues for Research Probes
The development of radiolabeled compounds is essential for their use as probes in biomedical research, particularly in positron emission tomography (PET) imaging. The incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (18F), into a molecule like this compound allows for its in vivo tracking and quantification.
The synthesis of [18F]this compound analogues typically involves a late-stage fluorination step. This is often achieved through nucleophilic substitution of a suitable precursor, such as a nitro or trimethylammonium derivative, with [18F]fluoride. The short half-life of 18F (approximately 110 minutes) necessitates rapid and efficient radiosynthetic procedures.
Table 2: Precursors for Radiolabeling with 18F
| Precursor | Leaving Group | Typical Radiochemical Yield (%) |
| 4-Nitro-N-methylpyridin-2-amine | -NO2 | 20-40 |
| 2-(Methylamino)-4-pyridyl-trimethylammonium triflate | -N(CH3)3+ | 50-70 |
Note: Radiochemical yields are highly dependent on the specific reaction conditions and the activity of the starting [18F]fluoride.
The development of robust and automated radiosynthetic methods is a key area of research to facilitate the widespread use of such PET probes.
[18F]-Fluorination via Nucleophilic Substitution of Mesylate Precursors
A key strategy for the radiosynthesis of fluorinated pyridine analogues involves a two-step process: the synthesis of a suitable precursor, often a mesylate, followed by a nucleophilic substitution reaction with [18F]fluoride. acs.org This method has been successfully applied to produce PET radiotracers for imaging inducible nitric oxide synthase (iNOS). nih.gov
One notable example is the synthesis of [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine, an analogue of the target compound. acs.org The radiosynthesis begins with the corresponding mesylate precursor, which undergoes nucleophilic substitution with [18F]fluoride ion. acs.org The reaction is typically carried out in acetonitrile (B52724) (CH3CN) using a potassium carbonate (K2CO3) and Kryptofix 222 (K222) complex to enhance the nucleophilicity of the fluoride. acs.org This labeling step is followed by acid-mediated deprotection to yield the final radiotracer. acs.org
Table 1: Radiosynthesis of [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine via Mesylate Precursor
| Step | Reagents and Conditions | Product | Yield (Decay Corrected) | Reference |
|---|---|---|---|---|
| Radiolabeling | Mesylate Precursor, [18F]Fluoride, K2CO3, K222, CH3CN | [18F]-Labeled Intermediate | 10-20% (incorporation) | acs.org |
| Deprotection | 1 N HCl, Microwave | [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine | Up to 10% (isolated) | acs.org |
Chemical Approaches to Incorporate Fluorine Isotopes
Beyond the use of mesylate precursors, other chemical strategies have been developed to introduce fluorine isotopes into pyridine rings, particularly for positions that are challenging to fluorinate via standard nucleophilic aromatic substitution (SNA_r_). nih.gov Due to the electron-rich nature of many pyridine systems, direct nucleophilic fluorination, especially at the meta-position (C-3 or C-5), is often difficult and results in low yields. nih.gov
One innovative and successful approach involves the activation of the pyridine ring through N-oxidation. nih.gov This strategy was demonstrated in the synthesis of [18F]3-fluoro-4-aminopyridine. nih.gov The fluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide precursor with [18F]fluoride proceeded rapidly and in moderate yield at room temperature to form [18F]3-fluoro-4-nitropyridine N-oxide. nih.gov This intermediate is then readily reduced, for example by catalytic hydrogenation, to furnish the final [18F]3-fluoro-4-aminopyridine. nih.gov This use of a pyridine N-oxide substrate provides a novel pathway for the synthesis of meta-fluorinated pyridines, which are important structures in radiopharmaceuticals. nih.gov
Another established chemical approach that can be adapted for fluorine isotope incorporation is the nucleophilic substitution of a nitro group. The strong electron-withdrawing nature of the nitro group sufficiently activates the pyridine ring for nucleophilic attack by a fluoride ion. nih.govresearchgate.net This "nitropyridine pathway" has been shown to be a convenient strategy for synthesizing fluoropyridines. researchgate.net For instance, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate by heating with a fluoride source like cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This method represents a viable alternative to traditional multi-step procedures for introducing fluorine. researchgate.net
Table 2: Alternative Chemical Approaches for Fluorine Isotope Incorporation
| Method | Precursor Example | Key Reagents | Product Example | Reference |
|---|---|---|---|---|
| Pyridine N-Oxide Activation | 3-Bromo-4-nitropyridine N-oxide | [18F]Fluoride, then reduction (e.g., H2, Pd/C) | [18F]3-Fluoro-4-aminopyridine | nih.gov |
| Nitro-Group Substitution | Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | Methyl 3-fluoropyridine-4-carboxylate | nih.govresearchgate.net |
Chemical Reactivity and Transformation Studies of 4 Fluoro N Methylpyridin 2 Amine
Electrophilic Aromatic Substitution (EAS) Reactions on the Fluorinated Pyridine (B92270) Ring
Pyridine itself is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com Reactions often require harsh conditions, and the substitution typically occurs at the 3- and 5-positions. youtube.comyoutube.com The presence of both a fluorine atom and an amino group on the pyridine ring of 4-fluoro-N-methylpyridin-2-amine introduces additional complexity to its EAS reactivity. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director.
Nucleophilic Aromatic Substitution (NAS) Reactions
Nucleophilic aromatic substitution (NAS) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine. youtube.comlibretexts.orgmasterorganicchemistry.com The presence of the electron-withdrawing fluorine atom at the 4-position, along with the ring nitrogen, makes the pyridine ring in this compound susceptible to attack by nucleophiles. stackexchange.com
NAS reactions on halopyridines are generally faster than on their benzene analogues, and fluoropyridines are often more reactive than other halopyridines in these reactions. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a negatively charged Meisenheimer intermediate. libretexts.org The stability of this intermediate is a key factor in the reaction's feasibility. For pyridines, attack at the 2- and 4-positions is favored because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com
The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge. However, in the context of NAS on an electron-poor ring like pyridine, the C-F bond is activated towards nucleophilic attack. This reactivity allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, providing a versatile method for introducing new functional groups at the 4-position. nih.gov This strategy is particularly valuable in medicinal chemistry for the late-stage functionalization of complex molecules. nih.gov For instance, the fluoride can be displaced by amines, alcohols, thiols, and other nucleophiles to generate a diverse range of substituted pyridines. nih.gov
N-Alkylation and N-Acylation Reactions of the Amine Moiety
The secondary amine group in this compound is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental transformations for modifying the properties of the molecule.
N-alkylation involves the reaction of the amine with an alkyl halide or another alkylating agent, typically in the presence of a base to neutralize the acid formed. nih.govbeilstein-journals.org N-acylation is the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. These reactions are generally efficient and provide access to a wide range of derivatives with altered electronic and steric properties.
The N-alkylation of amines generally proceeds through an SN2 mechanism, where the amine nitrogen acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent. The presence of a base is often required to deprotonate the resulting ammonium (B1175870) salt and regenerate the neutral, nucleophilic amine for further reaction or to yield the final product. nih.govbeilstein-journals.org In some cases, particularly with hindered amines or alkylating agents, alternative mechanisms may be operative. For related 2-aminothiophenes, which share some electronic similarities with 2-aminopyridines, N-alkylation has been reported to be challenging under mild conditions, often requiring forcing conditions. nih.gov However, methods using carbamoyl (B1232498) or acyl protection of the amino group can facilitate alkylation under milder conditions. nih.gov
Cross-Coupling Reactions for Pyridine Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, cross-coupling reactions could potentially be used to functionalize the pyridine ring. While the C-F bond can be a site for coupling, it is generally less reactive than C-Cl, C-Br, or C-I bonds in many standard cross-coupling protocols.
However, specialized conditions have been developed for the cross-coupling of fluorinated aromatics. More commonly, another leaving group, such as a bromine or iodine atom, would be introduced onto the pyridine ring to facilitate cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination. The 2-aminopyridine (B139424) moiety itself can act as a directing group in C-H activation/functionalization reactions, enabling the introduction of new substituents at specific positions on the pyridine or an appended aryl ring. rsc.org For example, Sonogashira cross-coupling has been successfully employed on bromo-fluorocyanopyridines, demonstrating the feasibility of such transformations on similarly substituted pyridine rings. soton.ac.uk
Interactive Data Table: Reactivity of this compound and Related Compounds
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Nucleophilic Aromatic Substitution | 2-Fluoropyridine (B1216828) | NaOEt, EtOH | 2-Ethoxypyridine | - | nih.gov |
| Nucleophilic Aromatic Substitution | 2-Fluoroheteroarenes | Various Nucleophiles (amines, alcohols, thiols, KCN) | Substituted Heteroarenes | Quantitative Conversion | nih.gov |
| Sonogashira Cross-Coupling | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkynes, Pd(PPh₃)₄, CuI, THF/Et₃N | 6-Alkynyl-3-fluoro-2-cyanopyridines | 85-93% | soton.ac.uk |
| N-Alkylation | 2-Carbamoylamino-3-acylthiophenes | Alkyl halides, Cs₂CO₃, TBAI, DMF | N-Alkyl-2-carbamoylamino-3-acylthiophenes | - | nih.gov |
Radical-Mediated Reaction Pathways
The introduction of functional groups onto the pyridine ring through radical-mediated pathways is a powerful tool in organic synthesis. For pyridine derivatives, these reactions often proceed with high regioselectivity, influenced by the electronic nature of the substituents. While specific studies on the radical-mediated reactions of this compound are not extensively detailed in the provided search results, general principles of pyridine chemistry suggest that the fluorine atom at the C4-position and the N-methylamino group at the C2-position would exert significant electronic influence.
In radical functionalization reactions, such as those involving fluorosulfonamidation, the reactivity of aminopyridines is notable. These reactions can tolerate a wide array of functional groups and are effective even with highly electron-deficient and less nucleophilic aminopyridines. researchgate.net Such methodologies could potentially be applied to this compound to introduce sulfonamide functionalities, a common motif in medicinal chemistry. The process may also enable formal C-H methylamination of the heteroaromatic core. researchgate.net
The following table outlines potential radical-mediated reactions based on the reactivity of similar heterocyclic systems.
| Reaction Type | Reagents & Conditions | Potential Product Description |
| Radical Fluorosulfonamidation | FSAP, suitable solvent | Introduction of a sulfonamide group onto the pyridine ring. |
| C-H Methylamination | Combination of radical C-H fluorosulfonamidation with subsequent hydrolysis | Formal methylation at a C-H position on the pyridine ring. researchgate.net |
FSAP: Fluorosulfonamidating agent
Dearomatization Strategies and Subsequent Reactivity
Dearomatization reactions are fundamental transformations that convert flat, aromatic systems into three-dimensional, saturated or partially saturated structures, which are prevalent in natural products and pharmaceuticals. acs.orgacs.org The dearomatization of pyridines is thermodynamically challenging due to the loss of aromatic stabilization energy but can be achieved through various strategies, often involving activation of the pyridine ring. acs.orgmdpi.com
For N-substituted pyridines, activation is commonly achieved by forming a pyridinium (B92312) salt, which is then susceptible to nucleophilic attack. mdpi.com This approach typically leads to the formation of 1,2- or 1,4-dihydropyridines (DHPs). mdpi.comnih.gov The choice of activating agent, such as phenyl chloroformate or triflic anhydride, can significantly influence the regioselectivity of the subsequent reduction or nucleophilic addition. nih.gov Metal-free reduction methods using reagents like trimethylamine (B31210) borane (B79455) have also been developed as a mild and selective alternative. nih.gov
Once formed, these dihydropyridine (B1217469) intermediates are versatile synthons. They can be re-aromatized via oxidation to generate substituted pyridines or reduced further to yield piperidine (B6355638) derivatives. mdpi.com This tandem approach of dearomatization followed by another transformation allows for diverse functionalization of the pyridine core. acs.org For instance, a rhodium-catalyzed dearomatization-hydrogenation process has been developed for fluoropyridines to produce all-cis-(multi)fluorinated piperidines, highlighting a powerful method for creating stereochemically rich structures. nih.govspringernature.com
Below is a table summarizing potential dearomatization strategies applicable to this compound.
| Strategy | Activating Agent | Reducing/Nucleophilic Agent | Intermediate Product | Subsequent Transformation | Final Product |
| Nucleophilic Addition | Phenyl Chloroformate | Grignard Reagents, Alkyl Organomagnesium | 1,2- or 1,4-Dihydropyridine mdpi.comnih.govresearchgate.net | Oxidation | Substituted Pyridine mdpi.com |
| Fowler Reduction | Triflic Anhydride | Sodium Borohydride, Trimethylamine Borane | 1,2-Dihydropyridine nih.govnih.gov | Reduction | Piperidine mdpi.comnih.gov |
| Hydroboration | None (Metal-catalyzed) | Pinacol Borane (HBpin) | N-Boryl-1,4-dihydropyridine acs.org | Rh-catalyzed Hydrogenation | Fluorinated Piperidine nih.govspringernature.com |
Oxidation Reactions of Pyridine Derivatives
The oxidation of pyridine derivatives can lead to various products, most notably pyridine N-oxides. The N-oxide functionality is a valuable synthetic handle, as it can facilitate further functionalization of the pyridine ring. For example, pyridine N-oxides can react with activated isocyanides to yield 2-aminopyridines after a mild hydrolysis step. nih.gov This method is efficient for a range of substituted pyridine N-oxides, although its success can be influenced by steric hindrance. nih.gov
Oxidation of N-aminopyridinium salts with reagents like aqueous bromine can result in the formation of 1,1'-azopyridinium salts or 1-pyridiniopyridinium salts, depending on the nature of the substituents on the pyridine ring. rsc.org Another approach to hydroxylation involves the oxidation of pyridyl boronic acids or their esters with peroxides. youtube.com
A distinct oxidative dearomatization pathway involves the photochemical para-cycloaddition of pyridines, which, when combined with olefin oxidation chemistry, can yield dihydropyridine cis-diols and epoxides. nih.gov These intermediates can be further transformed into highly functionalized piperidines. nih.gov
The table below details potential oxidation reactions for pyridine derivatives.
| Reaction Type | Oxidizing Agent | Substrate Type | Product(s) |
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine derivative | Pyridine N-oxide nih.gov |
| Oxidative Coupling | Aqueous Bromine | N-Aminopyridinium salt | 1,1'-Azopyridinium salt or 1-Pyridiniopyridinium salt rsc.org |
| Oxidative Hydroxylation | Persulfate | Pyridone | Dihydroxypyridine youtube.com |
| Oxidative Dearomatization | Photochemical cycloaddition followed by olefin oxidation | Pyridine derivative | Dihydropyridine cis-diol or epoxide nih.gov |
Derivatization and Structural Modification of 4 Fluoro N Methylpyridin 2 Amine
Modifications on the Pyridine (B92270) Ring System
The pyridine ring of 4-fluoro-N-methylpyridin-2-amine is amenable to various substitutions and alterations, allowing for fine-tuning of its electronic and steric properties.
The pyridine core can be functionalized at the C5 and C6 positions, which are ortho and meta to the fluorine atom, respectively. The synthesis of a series of position-6 substituted 2-amino-4-methylpyridine (B118599) analogues has been reported, demonstrating the feasibility of introducing substituents at this position. nih.govacs.org These modifications are crucial for exploring structure-activity relationships in drug design. For instance, the introduction of alkyl or functionalized alkyl groups at the C6 position is a common strategy. nih.govnih.gov While direct substitution on the this compound core requires specific synthetic strategies, analogous reactions on similar pyridine systems provide a blueprint for potential transformations. Late-stage functionalization through C-H activation or nucleophilic aromatic substitution (SNAr) on related activated pyridines offers pathways to introduce a wide array of functional groups. nih.govacs.org
Below is a table of potential substitutions on the pyridine ring based on analogous structures.
Interactive Table: Examples of Substitutions on the 2-Aminopyridine (B139424) Ring| Position | Substituent Example | Precursor/Analogue | Synthesis Method Highlight |
|---|---|---|---|
| 5 | Methyl | 2-Fluoro-5-methylpyridin-4-amine | Synthesis from fluorinated pyridine building blocks. bldpharm.com |
| 6 | Methyl | 4-Fluoro-6-methylpyridin-2-amine | Synthesis from corresponding pyridine precursors. bldpharm.com |
| 6 | 2-Fluoropropyl | 6-(2-Fluoropropyl)-4-methylpyridin-2-amine (B3346134) | Synthesized for evaluation as a PET tracer. nih.gov |
| 6 | Prop-1-enyl | (E)-4-Methyl-6-(prop-1-enyl)pyridin-2-amine | Synthesized from a corresponding aldehyde via Wittig or similar reactions. nih.gov |
The fluorine atom at the C4 position is a key feature, influencing the molecule's pKa and lipophilicity. researchgate.net Its replacement with other fluorine-containing groups, such as trifluoromethyl (CF3) or difluoromethyl (CHF2), serves as a common bioisosteric substitution strategy in medicinal chemistry. The high electronegativity of fluorine in 2- and 4-fluoropyridines accelerates the rate of nucleophilic aromatic substitution compared to other halogens. acs.org While the direct conversion of a C-F bond to a C-CF3 group on this specific heterocycle is challenging, such transformations are typically achieved by introducing the desired group onto a precursor before the final ring formation or via cross-coupling reactions on a bromo- or iodo-substituted analogue. The presence of a fluorine atom is often crucial for enabling certain synthetic transformations on the pyridine ring. researchgate.net
Diversification of the N-methyl Amine Moiety
The exocyclic N-methyl amine group is another key site for structural modification, allowing for the extension of side chains or alteration of the amine's basicity and hydrogen-bonding capacity.
The secondary amine of this compound can undergo further N-alkylation or N-acylation. N-alkylation introduces a second alkyl group, converting the secondary amine into a tertiary amine. This transformation can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. N-acylation, the reaction of the amine with an acyl halide or anhydride, yields an amide. This modification changes the amine from a basic functional group to a neutral, hydrogen-bond-donating amide group, which can significantly alter the molecule's interaction with biological targets.
In analogue design, simplifying or "truncating" the side chain is a common strategy. For this compound, this would involve the removal of the methyl group to yield the primary amine, 4-fluoropyridin-2-amine. This N-demethylation is a significant transformation in synthetic chemistry, particularly in the synthesis of drug metabolites and pharmaceutical intermediates. nih.gov Several methods exist for N-dealkylation, including the use of chloroformate reagents (e.g., 2,2,2-trichloroethyl chloroformate) followed by a removal step, or oxidative methods. nih.gov The resulting primary amine offers a new point for derivatization or can be the final target molecule itself.
Heterocyclic Ring Expansion and Fusion Strategies (e.g., Imidazo[1,2-a]pyridines)
The 2-aminopyridine substructure within this compound is a classic precursor for the synthesis of fused bicyclic heterocycles, most notably imidazo[1,2-a]pyridines. bio-conferences.org This scaffold is of significant interest due to its prevalence in a wide range of biologically active compounds. nih.gov
The most common route to imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. bio-conferences.orgacs.org In the case of this compound, the reaction would proceed via initial N-alkylation of the endocyclic pyridine nitrogen by the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. The N-methyl group on the exocyclic amine would remain, yielding a 2-(methylamino) substituted imidazo[1,2-a]pyridine (B132010) derivative. Numerous modern variations of this reaction exist, including copper-catalyzed, iodine-mediated, and catalyst-free methods, which allow for the synthesis of a wide variety of substituted imidazo[1,2-a]pyridines under milder conditions. nih.govacs.orgorganic-chemistry.org For example, three-component reactions involving a 2-aminopyridine, an aldehyde, and an alkyne or isonitrile provide efficient access to diverse derivatives. bio-conferences.org
Interactive Table: Reagents for Imidazo[1,2-a]pyridine Synthesis from 2-Aminopyridines
| Reagent 1 | Reagent 2 | Catalyst/Conditions | Resulting Core Structure |
|---|---|---|---|
| α-Haloketone | - | Heat, often base-catalyzed | 2,3-Disubstituted Imidazo[1,2-a]pyridine |
| Ketone | Nitroolefin | Copper catalyst, air (oxidant) | Substituted Imidazo[1,2-a]pyridine organic-chemistry.org |
| Acetophenone | Dimedone | Iodine catalyst, ultrasound | 2-Phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enone derivative nih.gov |
| Aldehyde | Terminal Alkyne | Copper catalyst | 2,3-Disubstituted Imidazo[1,2-a]pyridine bio-conferences.org |
| Arylamine | Nitrile | I2/KI (oxidative cyclization) | 2-Amino substituted Imidazo[1,2-a]pyridine nih.gov |
Incorporation of Biaryl and Fluoroaryl Linkers
The introduction of biaryl and fluoroaryl moieties to the this compound core can be achieved through modern cross-coupling reactions. These methods provide efficient and selective ways to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential for constructing these complex derivatives. The primary strategies revolve around palladium-catalyzed reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Detailed, publicly available research findings specifically documenting the derivatization of this compound with biaryl and fluoroaryl linkers are not readily found in the surveyed scientific literature and patent databases. However, the general principles of well-established synthetic methodologies allow for a predictive understanding of how such modifications would be undertaken.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of C-C bonds, particularly for linking aromatic rings to form biaryl structures. In the context of modifying this compound, this reaction could be envisioned in two primary ways:
Coupling at the Pyridine Ring: If a halogen atom (e.g., bromine or iodine) were present on the pyridine ring of this compound, it could undergo a Suzuki coupling with a variety of arylboronic acids or their corresponding esters. This would result in a biaryl structure where one of the aryl groups is the substituted pyridin-2-amine.
Coupling to a Pre-functionalized Linker: Alternatively, the amine functionality of this compound could be acylated or alkylated with a molecule that already contains a halogenated aryl group. This halogen could then participate in a Suzuki coupling with an arylboronic acid to complete the biaryl moiety.
A general representation of a Suzuki-Miyaura coupling reaction is shown below:
| Reactant A | Reactant B | Catalyst | Base | Product |
| Aryl/Heteroaryl Halide | Aryl/Heteroaryl Boronic Acid or Ester | Palladium Complex | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl/Heteroaryl-Aryl |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is particularly useful for coupling amines with aryl halides. This reaction would be the most direct way to link a fluoroaryl or biaryl group to the nitrogen atom of this compound. The reaction involves the palladium-catalyzed coupling of the secondary amine with an aryl halide or triflate.
The general scheme for a Buchwald-Hartwig amination is as follows:
| Reactant A | Reactant B | Catalyst | Base | Product |
| Aryl/Heteroaryl Halide or Triflate | Primary or Secondary Amine | Palladium Complex with Phosphine (B1218219) Ligand | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | Aryl/Heteroaryl Amine |
For the specific derivatization of this compound, the reaction would involve its coupling with a fluoroaryl halide or a biaryl halide. The choice of palladium catalyst and phosphine ligand is crucial for the success of the reaction and depends on the specific substrates being used. Modern, sterically hindered and electron-rich phosphine ligands developed by Buchwald and others have greatly expanded the scope and efficiency of this transformation.
While specific examples and detailed research findings for the derivatization of this compound with biaryl and fluoroaryl linkers are not available in the reviewed literature, the established protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a robust framework for the synthesis of such compounds. These derivatives are of significant interest in fields such as medicinal chemistry, particularly for the development of kinase inhibitors, where biaryl and fluoroaryl motifs are common pharmacophores.
Spectroscopic Characterization and Structural Elucidation of 4 Fluoro N Methylpyridin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei like ¹H, ¹³C, and ¹⁹F.
In the ¹H NMR spectrum of 4-fluoro-N-methylpyridin-2-amine, one would expect to see distinct signals for the protons on the pyridine (B92270) ring and the N-methyl group. The pyridine ring protons would appear in the aromatic region (typically δ 6.0-8.5 ppm). Due to the substitution pattern, three distinct signals are expected for H-3, H-5, and H-6. The fluorine atom at the C-4 position will induce spin-spin coupling with the adjacent protons (H-3 and H-5), leading to splitting of their signals. The signal for H-6 would likely appear as a doublet due to coupling with H-5. The N-methyl group would give rise to a singlet in the upfield region, typically around δ 2.5-3.5 ppm, with its exact shift influenced by the electronic nature of the aminopyridine ring.
For example, in the related derivative (E)-4-((4-fluorophenylimino)methyl)-N-(6-methylpyridin-2-yl)benzamide, the methyl group protons on the pyridine ring appear as a singlet at δ 2.50 ppm, while the aromatic protons show complex multiplets in the range of δ 6.90-8.62 ppm. rsc.org
Table 3: ¹H NMR Spectroscopic Data for a Derivative: (E)-4-((4-fluorophenylimino)methyl)-N-(6-methylpyridin-2-yl)benzamide in CDCl₃
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| NH | 8.62 | s | - |
| CH | 8.54 | s | - |
| ArH | 8.22 | d | 8 |
| ArH | 8.07-8.02 | m | - |
| ArH | 7.69 | t | 8 |
| ArH | 7.29-7.25 | m | - |
| ArH | 7.16-7.10 | m | - |
| ArH | 6.90 | d | 8 |
Source: rsc.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated: five for the pyridine ring carbons and one for the N-methyl carbon. The chemical shifts of the ring carbons are significantly influenced by the substituents. The carbon atom directly bonded to the fluorine (C-4) will exhibit a large C-F coupling constant (¹JCF), and its chemical shift will be significantly affected. The adjacent carbons (C-3 and C-5) will show smaller C-F couplings (²JCF). The carbon attached to the amino group (C-2) and the remaining ring carbon (C-6) will also have characteristic chemical shifts.
In related fluorinated aromatic compounds, the carbon directly attached to fluorine is often shifted downfield, and the ortho and para carbons are shifted upfield relative to the non-fluorinated analogue. rsc.org For instance, in (E)-N-benzylidene-4-fluoroaniline, the carbons of the fluorinated ring show distinct doublets due to C-F coupling. rsc.org
Table 4: ¹³C NMR Spectroscopic Data for a Derivative: (E)-N-benzylidene-4-fluoroaniline in CDCl₃
| Carbon | Chemical Shift (δ ppm) | Coupling Constant (JCF Hz) |
|---|---|---|
| ArC (C-F) | 162.9 | N/A |
| CH | 160.2 | N/A |
| ArC | 159.7 | N/A |
| ArC | 136.1 | N/A |
| ArCH | 131.5 | N/A |
| ArCH | 128.9 | N/A |
| ArCH | 128.8 | N/A |
| ArCH | 122.3 | d, ³J = 8 |
Source: rsc.org
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. nih.gov The chemical shift range for ¹⁹F is very wide (around 800 ppm), which provides excellent signal dispersion and sensitivity to the local electronic environment. wikipedia.org
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. This signal will be split into a multiplet due to coupling with the ortho protons (H-3 and H-5). The value of the three-bond coupling constant (³JHF) is typically in the range of 5-10 Hz for fluoroaromatic compounds. This coupling pattern provides definitive evidence for the substitution pattern on the ring. In related compounds like (E)-N-benzylidene-4-fluoroaniline oxide, the aryl fluorine signal appears at δ -110.4 ppm. rsc.org
Table 5: ¹⁹F NMR Chemical Shifts for Related Fluorinated Compounds in CDCl₃
| Compound | Chemical Shift (δ ppm) | Reference |
|---|---|---|
| (E)-N-benzylidene-4-fluoroaniline oxide | -110.4 | rsc.org |
| (E)-4-((4-fluorophenylimino)methyl)-N-(6-methylpyridin-2-yl)benzamide | -116.7 | rsc.org |
Source: rsc.org Note: Chemical shifts are relative to a standard, often CFCl₃.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of compounds in complex mixtures, which is particularly useful in metabolic studies and reaction monitoring. nih.gov
In electron ionization (EI) mass spectrometry, the fragmentation of aromatic amines like aniline (B41778) often involves the loss of a hydrogen atom followed by the expulsion of HCN. miamioh.edu For N-methylpyridin-2-amine derivatives, a characteristic fragmentation pathway is the α-cleavage at the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable [CH₂NH₂]⁺ ion. libretexts.org The presence of a fluorine atom can significantly influence the fragmentation pathways. For instance, studies on fluorinated pyridinium (B92312) N-imines have shown that the fluorine substituent can stabilize certain resonance forms, leading to distinct fragmentation channels compared to their non-fluorinated counterparts. researchgate.net This includes a favored formation of [M-H]⁺ ions. researchgate.net
LC-MS, especially with high-resolution mass spectrometry (HRMS), is invaluable for the metabolic profiling of fluorinated compounds. For example, the metabolic profiling of 4-fluoro-furanylfentanyl, a fentanyl analog, using LC-HRMS, successfully identified twenty metabolites. nih.gov This highlights the capability of the technique to elucidate the biotransformation pathways of complex fluorinated molecules. nih.gov
Table 1: Predicted m/z Values for Adducts of this compound Isomers
| Adduct | Predicted m/z for 2-fluoro-N-methylpyridin-4-amine | Predicted m/z for 6-fluoro-4-methylpyridin-2-amine |
|---|---|---|
| [M+H]⁺ | 127.06660 | 127.06660 |
| [M+Na]⁺ | 149.04854 | 149.04854 |
| [M-H]⁻ | 125.05205 | 125.05205 |
| [M+K]⁺ | 165.02248 | 165.02248 |
| [M]⁺ | 126.05878 | 126.05878 |
X-ray Crystallography for Solid-State Structure Determination
For example, the crystal structures of two pyridine derivatives, 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ⁵-pyridin-1-ylium hexafluoro-λ⁶-phosphane, have been determined. nih.govresearchgate.net In these structures, the cations adopt an E configuration with respect to the C=C double bond. nih.govresearchgate.net The pyridine ring in the first compound makes a dihedral angle of 9.86 (12)° with the methoxy-substituted benzene (B151609) ring. nih.govresearchgate.net The crystal packing in these derivatives is stabilized by weak C-H···F intermolecular interactions, forming distinct ring motifs. nih.govresearchgate.net Such detailed structural information is crucial for understanding structure-activity relationships and for rational drug design.
Table 2: Crystallographic Data for a Representative N-Substituted Pyridine Derivative
| Parameter | 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane |
|---|---|
| Empirical Formula | C₁₆H₁₆NO⁺ · PF₆⁻ |
| C=C Bond Length (Å) | 1.312 (4) |
| Dihedral Angle (Pyridine-Benzene) | 9.86 (12)° |
| Crystal Packing Feature | C-H···F interactions forming R⁴₃(14) ring motifs |
Data adapted from a study on pyridine derivatives. nih.govresearchgate.netnih.gov
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a cornerstone technique used to verify the elemental composition of a synthesized compound, ensuring its purity and confirming its empirical formula. This method provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula.
For instance, in the synthesis of new 2-amino-4-chloropyridine (B16104) derivatives, elemental analysis was used to confirm the successful synthesis of the target compounds. researchgate.net The found percentages of C, H, and N were in close agreement with the calculated values, typically within a ±0.4% margin, which is the standard for confirming the stoichiometry of a pure compound. researchgate.net
Table 3: Example of Elemental Analysis Data for a Substituted Pyridine Derivative
| Compound | Molecular Formula | Calculated (%) | Found (%) |
|---|---|---|---|
| A 2-amino-4-chloropyridine derivative | C₁₄H₁₂ClN₃ | C: 65.76, H: 3.94, N: 16.43 | C: 65.71, H: 3.91, N: 16.48 |
| Another 2-amino-4-chloropyridine derivative | C₁₂H₉ClN₂O | C: 58.13, H: 3.41, N: 13.56 | C: 58.17, H: 3.48, N: 13.51 |
Data from a study on the synthesis of 2-amino-4-chloropyridine derivatives. researchgate.net
Computational and Theoretical Investigations of 4 Fluoro N Methylpyridin 2 Amine Chemistry
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 4-fluoro-N-methylpyridin-2-amine. Through theoretical calculations and modeling, researchers can predict molecular structure, reactivity, and potential as a bioactive agent without the immediate need for laboratory synthesis. These in silico methods are crucial for guiding drug discovery and materials science research.
Applications in Chemical Biology and Organic Synthesis Research
Utility as a Building Block for Complex Heterocyclic Architectures
The aminopyridine nucleus is a versatile starting point for constructing more elaborate molecular frameworks. The fluorine substituent can enhance binding affinity and modulate physicochemical properties like lipophilicity and pKa, while the amino group provides a reactive handle for a variety of chemical transformations.
Fluorinated pyridine (B92270) derivatives are integral to the synthesis of molecules with significant biological and agricultural applications. The compound 4-Fluoro-6-methylpyridin-2-amine, an isomer of the title compound, is explicitly cited as a building block in the synthesis of complex organic molecules, including potential pharmaceuticals and agrochemicals. The presence of the fluorine atom is often exploited to improve metabolic stability and the bioactivity of the final product. The synthesis of such compounds often involves leveraging the nucleophilicity of the amino group or using the pyridine ring for metal-catalyzed cross-coupling reactions to build complexity. For instance, derivatives have been incorporated into Schiff bases to create compounds with potential antimicrobial activity. researchgate.net
The 2-aminopyridine (B139424) scaffold is a privileged structure in drug discovery, appearing in numerous compounds developed for therapeutic purposes. Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it an ideal anchor for drug candidates. Research has demonstrated the development of a series of 2-amino-4-methylpyridine (B118599) analogs as potential radiolabeled ligands for noninvasive imaging of enzyme expression with positron emission tomography (PET). nih.gov Specifically, analogues have been developed for imaging inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases and cancers. nih.govwustl.edunih.gov This highlights the utility of the aminopyridine core in creating diagnostic agents, a critical area of drug development. Furthermore, related aminopyridine structures are used to synthesize ligands for stabilizing hypervalent iodine reagents and in the creation of active pharmaceutical ingredients (APIs) for cancer treatment. ossila.com
Design and Development of Specific Enzyme and Protein Modulators (Chemical Design Focus)
The chemical properties of the 4-fluoro-N-methylpyridin-2-amine scaffold make it an attractive starting point for the rational design of molecules that can modulate the activity of specific enzymes and proteins.
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is linked to numerous acute and chronic inflammatory conditions. nih.gov Consequently, the design of selective iNOS inhibitors is a major therapeutic goal. The 2-amino-4-methylpyridine structure has been identified as a potent inhibitor of iNOS activity. nih.gov Extensive research has been conducted on this scaffold, leading to the synthesis of various analogues to optimize potency and selectivity. wustl.edunih.gov
One notable derivative, 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) (referred to as compound 9 or iNOS-9 in studies), was identified as a promising iNOS inhibitor. nih.govacs.org In vitro enzyme assays demonstrated its inhibitory effect on iNOS. This research underscores the importance of the aminopyridine core in targeting the iNOS active site, with substitutions being used to fine-tune the interaction and improve selectivity over other NOS isoforms like eNOS and nNOS. nih.gov
Table 1: In Vitro NOS Inhibition by a 2-Aminopyridine Analogue
| Compound | Target Enzyme | IC50 (nM) | Selectivity (vs. iNOS) |
|---|---|---|---|
| iNOS-9 | iNOS | 220 ± 25 | - |
| eNOS | 1500 ± 300 | ~6.8-fold less potent | |
| nNOS | 490 ± 80 | ~2.2-fold less potent |
Data sourced from in vitro enzyme inhibition assays. nih.gov
Neuronal nitric oxide synthase (nNOS) is another isoform of NOS that produces nitric oxide, acting as a neurotransmitter and neuronal modulator in the central and peripheral nervous systems. nih.govnih.gov While iNOS is the primary target in the referenced studies, the evaluation of inhibitors for selectivity necessarily involves testing against nNOS. The data for 6-(2-fluoropropyl)-4-methylpyridin-2-amine (iNOS-9) shows that it also inhibits nNOS, although with less potency than it shows for iNOS. nih.gov This cross-reactivity highlights that the aminopyridine scaffold can interact with the active sites of multiple NOS isoforms. The design of highly selective nNOS inhibitors based on this scaffold would require further chemical modifications to exploit the subtle structural differences between the nNOS and iNOS enzymes.
The aminopyridine moiety is a key structural feature in a variety of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. While direct synthesis of multikinase inhibitors from this compound is not detailed in the provided search context, related aminopyridine and aminopyrimidine structures are foundational to this field. For example, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets for cancer therapy. acs.org Similarly, pyrimidin-2-amine derivatives have been designed as potent inhibitors of Polo-like kinase 4 (PLK4), another cancer target. nih.gov These examples demonstrate that the broader class of aminopyridines and their bioisosteres serve as essential precursors and reagents for developing sophisticated multikinase inhibitors.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-(2-fluoropropyl)-4-methylpyridin-2-amine |
| 2-amino-4-methylpyridine |
| 4-Fluoro-6-methylpyridin-2-amine |
| N-[4-(5-fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide |
| 4-Amino-2-(trifluoromethyl)pyridine |
| 3-fluoro-4-aminopyridine |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine |
Allosteric Modulator Design
Currently, there is no specific information available in peer-reviewed literature that details the use of this compound in the design of allosteric modulators. Research in this area often focuses on other pyridine scaffolds. For instance, 4-phenylpyridin-2-one derivatives have been identified as a novel class of positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine (B1216132) receptor, but this research does not involve the specific subject compound.
Development of Research Tracers for Molecular Imaging (Chemical Synthesis/Design Focus)
Fluorinated aminopyridines are crucial building blocks in the development of tracers for molecular imaging techniques like Positron Emission Tomography (PET). The introduction of fluorine, particularly the radionuclide Fluorine-18 (B77423), allows for non-invasive imaging of biological processes in vivo.
The aggregation of tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Developing PET tracers to visualize these aggregates is a major goal in neuroscience research. A notable example is the development of N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a potent and selective tau PET tracer. nih.govnih.govsmolecule.comresearchgate.net This compound contains a 4-fluoro-5-methylpyridin-2-amine (B3320151) core, which is structurally analogous to this compound.
The design of JNJ-64326067 involved extensive structure-activity relationship (SAR) studies to optimize binding to tau aggregates and ensure favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier. smolecule.comresearchgate.net PET studies in rats and monkeys confirmed that the [18F]-labeled tracer exhibited high brain uptake and rapid washout, with no significant off-target binding. nih.gov The fluorinated pyridine ring is a key component of the pharmacophore, contributing to the binding affinity and allowing for radiolabeling.
Visualizing the expression levels of specific enzymes can provide valuable diagnostic and prognostic information for various diseases. Analogues of this compound have been investigated as potential PET tracers for imaging enzyme activity.
One area of focus has been the enzyme inducible nitric oxide synthase (iNOS), which is involved in inflammatory processes. Researchers have designed and synthesized a series of 2-amino-4-methylpyridine analogues as iNOS inhibitors. nih.gov Among these, [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine was identified as a promising PET radiotracer. nih.govnih.gov This compound, while differing in the position of the methyl group and the nature of the fluoroalkyl substituent, shares the core aminopyridine structure.
In vitro enzyme assays and in vivo biodistribution studies in mice demonstrated the potential of this tracer. nih.govnih.gov For example, 6-(2-fluoropropyl)-4-methylpyridin-2-amine showed good potency and selectivity for iNOS over other NOS isoforms. nih.gov The subsequent PET studies showed higher tracer uptake in tissues with induced iNOS expression. nih.gov
Table 1: Research Findings on a Structurally Related iNOS Inhibitor
| Compound | Target Enzyme | IC50 (nM) | Selectivity (vs. eNOS) | Selectivity (vs. nNOS) |
|---|
Data sourced from reference nih.gov.
Contribution to Novel Heterocyclic Synthesis Methodologies
The synthesis of fluorinated pyridines, particularly at the meta-position relative to the ring nitrogen, presents a significant chemical challenge. The electron-rich nature of the pyridine ring makes it resistant to nucleophilic aromatic substitution. Novel methodologies have been developed to overcome this hurdle, which could be applied to the synthesis of compounds like this compound.
One innovative approach involves the direct radiofluorination of pyridine N-oxides. nih.govrsc.org In this method, a pyridine N-oxide precursor, such as 3-bromo-4-nitropyridine (B1272033) N-oxide, undergoes nucleophilic substitution with a fluoride (B91410) source. The N-oxide group activates the ring towards substitution, facilitating the introduction of fluorine at the desired position. The resulting fluorinated pyridine N-oxide can then be reduced to the corresponding aminopyridine. nih.gov This strategy was successfully used to synthesize meta-substituted [18F]3-fluoro-4-aminopyridine, demonstrating a viable pathway for producing challenging fluorinated pyridine structures suitable for PET tracer development. nih.govrsc.org
Q & A
Q. What are the common synthetic routes for preparing 4-fluoro-N-methylpyridin-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or deprotection strategies. For example, fluorinated pyridine derivatives can be synthesized by reacting pentafluoropyridine with methylamine under controlled conditions. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity.
- Temperature : Reactions at 60–80°C improve kinetics without side-product formation.
- Catalysts : NaH or K₂CO₃ facilitates deprotonation of amines (e.g., methylamine) .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements (e.g., from 31% to 81%) are achievable by optimizing stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- 1H NMR : Look for singlet peaks for methyl groups (δ ~2.5 ppm) and splitting patterns for aromatic protons (e.g., doublets for para-substituted fluorine).
- 19F NMR : A distinct downfield signal (δ ~-120 ppm) confirms fluorine substitution.
- Mass Spectrometry (HRMS) : Molecular ion peaks (m/z ~140–145) validate the molecular formula (C₆H₇FN₂).
- IR Spectroscopy : N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve structural ambiguities in fluorinated pyridine derivatives?
- Methodological Answer : SC-XRD paired with SHELXTL/SHELXL enables precise determination of bond lengths, angles, and intermolecular interactions. Key steps:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
Structure Solution : SHELXD identifies initial phases via dual-space methods.
Refinement : SHELXL refines hydrogen-bonding networks (e.g., N–H···N/F interactions) and thermal parameters.
Example: Intramolecular N4–H4···N5 hydrogen bonds (2.982 Å) stabilize the pyrimidine core in analogous compounds .
Q. What strategies are recommended for analyzing contradictory biological activity data of this compound across different studies?
- Methodological Answer : Contradictions often arise from assay variability. Systematic approaches include:
- Dose-Response Curves : Compare IC₅₀ values under standardized conditions (pH, temperature).
- Enzyme Assay Validation : Use positive controls (e.g., known inhibitors) to confirm assay reliability.
- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., fluorine position) with activity trends.
Example: Fluorine’s electronegativity may enhance binding affinity in some enzymes but reduce solubility in others, explaining discrepancies .
Q. How does the introduction of fluorine at the 4-position influence the electronic and steric properties of N-methylpyridin-2-amine, and what experimental methods quantify these effects?
- Methodological Answer : Fluorine’s electron-withdrawing effect reduces ring electron density, altering reactivity. Methods to assess this:
- Cyclic Voltammetry : Measures oxidation potentials (shift to higher voltages indicates electron deficiency).
- DFT Calculations : Predicts Fukui indices to map nucleophilic/electrophilic sites.
- X-ray Crystallography : Quantifies steric effects via dihedral angles (e.g., 11.3° between pyridine and phenyl rings in derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
